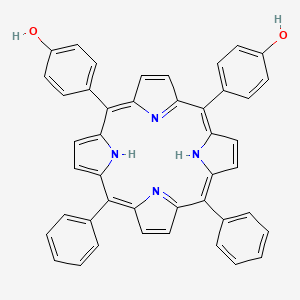
4,4'-(15,20-Diphenylporphyrin-5,10-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(15,20-Diphenylporphyrin-5,10-diyl)diphenol is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(15,20-Diphenylporphyrin-5,10-diyl)diphenol typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method includes the following steps:
Condensation Reaction: A solution of pyrrole (9.84 mL, 80 mmol) in propionic acid (20 mL) is added dropwise to a stirred 140°C solution of benzaldehyde (2.04 mL, 20 mmol) and methyl p-formylbenzoate (9.84 g, 60 mmol) in propionic acid (120 mL).
Purification: The reaction mixture is stirred at 140°C for 1 hour, after which the propionic acid is removed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(15,20-Diphenylporphyrin-5,10-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
4,4’-(15,20-Diphenylporphyrin-5,10-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic photovoltaic cells and sensors.
Mechanism of Action
The mechanism by which 4,4’-(15,20-Diphenylporphyrin-5,10-diyl)diphenol exerts its effects is largely dependent on its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The porphyrin core allows for efficient absorption of light, while the diphenyl groups can enhance its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Lacks the diphenyl groups at the 5,10 positions, making it less soluble in organic solvents.
Hematoporphyrin: Contains additional hydroxyl groups, which can influence its biological activity.
Chlorophyll: A natural porphyrin with a central magnesium ion, essential for photosynthesis.
Uniqueness
4,4’-(15,20-Diphenylporphyrin-5,10-diyl)diphenol is unique due to its specific substitution pattern, which can enhance its chemical stability and solubility. This makes it particularly useful in applications requiring high-performance materials, such as organic electronics and medical therapies .
Properties
Molecular Formula |
C44H30N4O2 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
4-[10-(4-hydroxyphenyl)-15,20-diphenyl-21,23-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H30N4O2/c49-31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(50)18-14-30/h1-26,46-47,49-50H |
InChI Key |
GPOTYVNGIGIYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


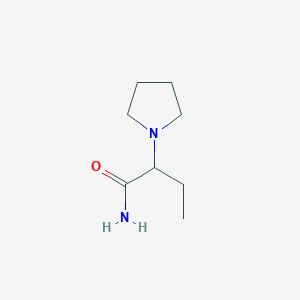
![1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15199300.png)
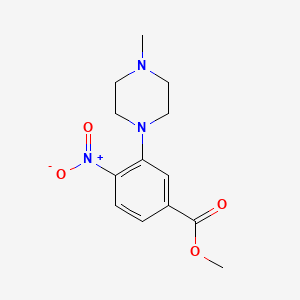
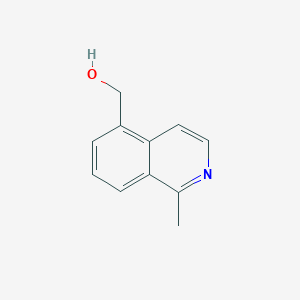
![(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15199317.png)
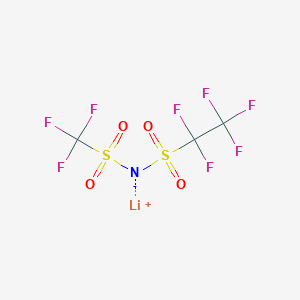
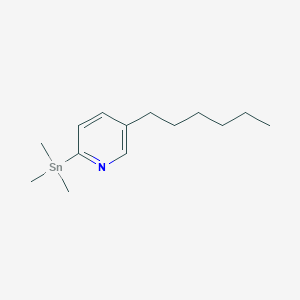

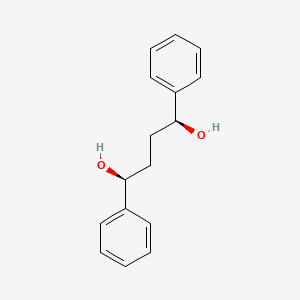
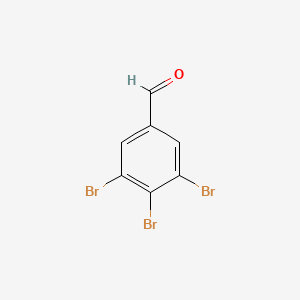


![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
![5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199385.png)
